molecular formula C21H16F2N2O3 B4898995 N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide

N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide

Cat. No. B4898995
M. Wt: 382.4 g/mol
InChI Key: UUYWQNQGMQSMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or transporters. In cancer cells, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a crucial role in the degradation of proteins. In the brain, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to inhibit the activity of the dopamine transporter, which leads to an increase in dopamine levels.
Biochemical and Physiological Effects
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In the brain, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to increase dopamine levels, which can lead to effects such as increased motivation and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide, including the development of new derivatives with improved properties, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide in vivo and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide and to optimize its properties for clinical use.

Scientific Research Applications

N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has been studied for its effects on the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide has also been investigated for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3/c22-21(23)28-18-12-8-15(9-13-18)20(27)25-17-10-6-14(7-11-17)19(26)24-16-4-2-1-3-5-16/h1-13,21H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYWQNQGMQSMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(difluoromethoxy)benzoyl]amino]-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.